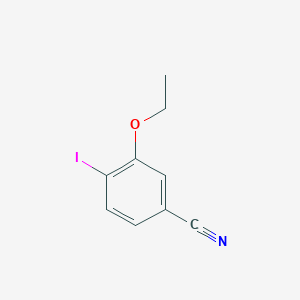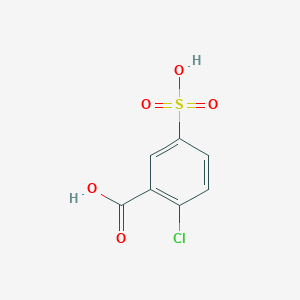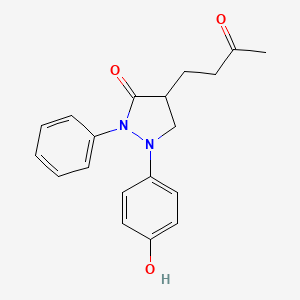
1-(4-Hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one is a complex organic compound with a unique structure that includes a pyrazolidinone ring, a hydroxyphenyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with acetylacetone to form an intermediate, which is then reacted with phenylhydrazine to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk.
化学反応の分析
Types of Reactions
1-(4-Hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the pyrazolidinone ring can be reduced to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 1-(4-oxophenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one.
Reduction: Formation of 1-(4-hydroxyphenyl)-4-(3-hydroxybutyl)-2-phenylpyrazolidin-3-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
1-(4-Hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazolidinone ring can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1-(4-Hydroxyphenyl)-3-phenylpyrazolidin-3-one: Lacks the 3-oxobutyl group.
1-(4-Hydroxyphenyl)-4-(3-hydroxybutyl)-2-phenylpyrazolidin-3-one: A reduced form of the original compound.
1-(4-Methoxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one: Contains a methoxy group instead of a hydroxy group.
Uniqueness
1-(4-Hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one is unique due to the presence of both the hydroxyphenyl and 3-oxobutyl groups, which confer distinct chemical and biological properties. These groups allow for a wide range of chemical modifications and interactions, making the compound versatile for various applications.
特性
分子式 |
C19H20N2O3 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
1-(4-hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C19H20N2O3/c1-14(22)7-8-15-13-20(16-9-11-18(23)12-10-16)21(19(15)24)17-5-3-2-4-6-17/h2-6,9-12,15,23H,7-8,13H2,1H3 |
InChIキー |
VUWDQEIIWJXXGN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1CN(N(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


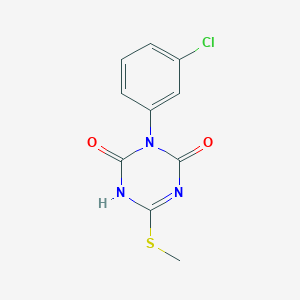

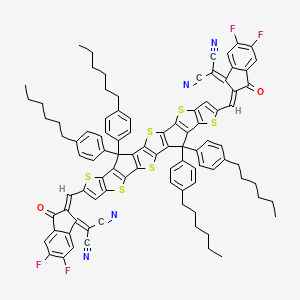
![Tert-butyl 3-[[10-[[3-(2-methylprop-2-enoylamino)propylamino]methyl]anthracen-9-yl]methylamino]propanoate](/img/structure/B15251885.png)
![6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B15251892.png)
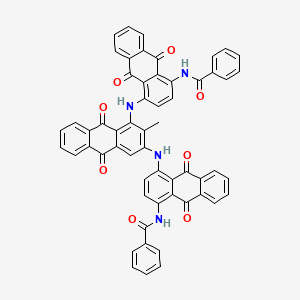
![3,3,5-Trichloro-[1,1'-biphenyl]-4,4(3H)-diol](/img/structure/B15251908.png)
amine](/img/structure/B15251920.png)
![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B15251923.png)
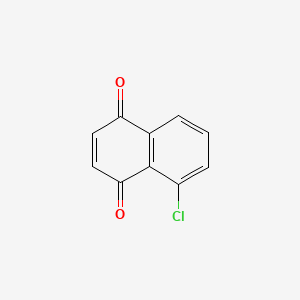

![3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid](/img/structure/B15251937.png)
